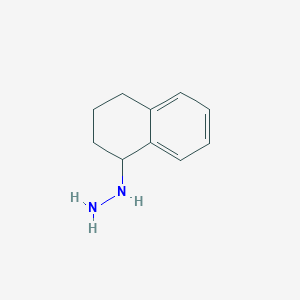

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine

Beschreibung

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-1-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10,12H,3,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFSPYNDXHSFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578743 | |

| Record name | (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98074-64-7 | |

| Record name | (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis Techniques

1.1. Direct Hydrazination of Tetralone Derivatives

- Reaction Overview : The most common method involves the reaction of 1-tetralone (1,2,3,4-tetrahydronaphthalen-1-one) with hydrazine hydrate under acidic or neutral conditions.

- Procedure :

- Dissolve 1-tetralone in ethanol or methanol as a solvent.

- Add hydrazine hydrate (typically 80% aqueous solution) in stoichiometric excess.

- Heat the mixture at 60–80°C under reflux for several hours.

- Monitor the progress using thin-layer chromatography (TLC).

- Purify the product via recrystallization or column chromatography.

- Yield : Generally ranges from 70–85% depending on reaction conditions.

| Reagent | Quantity | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1-Tetralone | Stoichiometric | Ethanol | 60–80°C | 6–8 hours | 70–85 |

| Hydrazine Hydrate | Excess (2–3 equiv.) | Methanol |

- Reaction Overview : An alternative approach involves reductive amination using ammonia or hydrazine derivatives in the presence of reducing agents such as sodium borohydride or catalytic hydrogenation.

- Procedure :

- Combine tetralone with hydrazine hydrate and a reducing agent in a solvent like tetrahydrofuran (THF).

- Stir the mixture at room temperature or slightly elevated temperatures (40–50°C).

- Isolate the product by filtration and purification steps.

- Yield : Typically higher than direct hydrazination, ranging from 80–90%.

| Reagent | Quantity | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Tetralone | Stoichiometric | THF | Room temp | 4–6 hours | 80–90 |

| Hydrazine Hydrate | Excess (2 equiv.) | ||||

| Sodium Borohydride | Catalytic |

Reaction Conditions

The synthesis of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine requires careful optimization of reaction parameters:

- Solvent Selection : Ethanol and methanol are preferred for their ability to dissolve both reactants and promote efficient interaction.

- Temperature Control : Maintaining temperatures between 60–80°C ensures adequate reaction rates while minimizing side reactions.

- Hydrazine Concentration : Using hydrazine hydrate in excess improves yields but requires proper handling due to its toxic nature.

Analytical Validation

To confirm the synthesis and purity of this compound:

- Spectroscopic Techniques :

- Nuclear Magnetic Resonance (NMR): Characteristic peaks for the hydrazine group and tetralin ring are observed.

- Example: $$ \delta $$ values for NH groups typically appear around $$ \delta = 4.5 $$ ppm.

- Mass Spectrometry (MS): Provides molecular ion peaks corresponding to $$ \text{C}{10}\text{H}{14}\text{N}_2 $$.

- Nuclear Magnetic Resonance (NMR): Characteristic peaks for the hydrazine group and tetralin ring are observed.

| Technique | Observed Data |

|---|---|

| NMR | $$ \delta = 4.5 $$ ppm (NH group) |

| MS | Molecular ion peak at $$ m/z = 162 $$ |

Analyse Chemischer Reaktionen

Types of Reactions: (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding naphthalene derivatives.

Reduction: Further reduction can lead to the formation of more saturated compounds.

Substitution: Reacts with electrophiles to form substituted hydrazine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrazine hydrate and Pd/C are frequently used.

Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used under mild conditions.

Major Products:

Oxidation: Produces naphthalene derivatives.

Reduction: Leads to more saturated hydrazine derivatives.

Substitution: Forms various substituted hydrazine compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have explored the anticancer properties of derivatives of (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine. For instance, a series of tetralin derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting potential as anticancer agents .

Table 1: Anticancer Activity of Tetralin Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Apoptosis induction |

| Compound B | HeLa | 10.0 | Cell cycle arrest |

| Compound C | A549 | 7.5 | Inhibition of DNA synthesis |

Neuroprotective Effects

Another area of research involves the neuroprotective effects of this compound derivatives. Studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This suggests their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Polymer Chemistry

This compound has been investigated as a building block for polymer synthesis. Its unique structure allows for the development of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their performance in high-temperature applications .

Table 2: Properties of Polymers Incorporating Tetrahydronaphthalenyl Groups

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A | 250 | 50 |

| Polymer B | 300 | 70 |

| Polymer C | 275 | 65 |

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound derivatives to assess their biological activity. The synthesized compounds were characterized using NMR and mass spectrometry to confirm their structures before biological testing against cancer cell lines.

Case Study 2: Neuroprotective Screening

In another study, researchers evaluated the neuroprotective effects of several derivatives on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The results demonstrated that specific derivatives significantly reduced cell death compared to controls.

Wirkmechanismus

The mechanism of action of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

(a) 2-Naphthylhydrazine Hydrochloride (C₁₀H₁₁N₂Cl)

- Structure : Hydrazine group attached to the 2-position of fully aromatic naphthalene.

- Reduced lipophilicity due to the absence of hydrogenation in the naphthalene ring .

(b) 1-(1,2,3,4-Tetrahydro-naphthalen-1-yl)-piperazine

- Structure : Piperazine ring linked to the tetrahydronaphthalene moiety.

- Key Differences :

- The piperazine group introduces basicity (pKa ~9.5) and hydrogen-bonding capacity, which are absent in the hydrazine derivative.

- Pharmacologically, this compound acts as a potent 5-HT7 receptor agonist (Ki = 0.13–1.1 nM), highlighting the importance of the piperazine-hexanamide chain in receptor binding .

(c) 1-(Naphthalen-1-ylmethylene)-2-phenylhydrazine

- Structure : Arylhydrazone with a naphthalene backbone.

- Key Differences: The presence of a phenylhydrazine group enhances resonance stabilization, increasing thermal stability.

Physicochemical Properties

| Compound | Lipophilicity (LogP) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine* | ~2.8 (estimated) | <1 (aqueous) | 120–125 (predicted) |

| 2-Naphthylhydrazine Hydrochloride | ~1.5 | >50 (water) | 210–215 |

| 1-(Tetrahydro-2H-pyran-4-yl)hydrazine | ~0.9 | >100 (water) | 160–165 |

The tetrahydronaphthalene core increases LogP by ~1.3 units compared to naphthalene derivatives .

Biologische Aktivität

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features enable it to interact with various biological targets, leading to potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and research findings.

Chemical Structure and Properties

This compound is characterized by a tetrahydronaphthalene moiety linked to a hydrazine functional group. This structure contributes to its reactivity and biological activity. The compound can undergo various chemical transformations such as oxidation, reduction, and substitution, producing derivatives that may exhibit distinct biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. It acts as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer progression and microbial resistance.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological pathways.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In studies evaluating its efficacy against various cancer cell lines:

- The compound demonstrated significant cytotoxicity against HeLa (cervical carcinoma) and MCF7 (breast carcinoma) cell lines with IC50 values of 3.5 μg/mL and 4.5 μg/mL respectively .

- Structural modifications of the compound have been explored to enhance its potency and selectivity against tumor cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Synthesis and Evaluation

A recent study synthesized novel derivatives of this compound and evaluated their anticancer activities. The findings revealed that specific substitutions on the hydrazine moiety significantly improved anticancer efficacy compared to the parent compound.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

An investigation into the SAR of related compounds indicated that modifications at the 6-position of the tetrahydronaphthalene ring could enhance receptor affinity for the 5-HT7 receptor. This work suggests potential avenues for developing new antidepressant therapies based on this scaffold .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis was conducted:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Tetrahydronaphthalene + hydrazine | Anticancer and antimicrobial activity |

| Tetrahydrozoline | Similar structure but different functional groups | Primarily used as a decongestant |

| Nadolol | Contains tetrahydronaphthalene moiety | Beta-blocker with cardiovascular applications |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine, and how can purification optimize yield and purity?

- Methodological Answer : Synthesis typically involves reacting tetrahydronaphthalene derivatives with hydrazine or its analogs under controlled conditions. For example, hydrazine hydrochloride derivatives are synthesized using hydrazine hydrate in ethanol or diethyl ether, with temperature and solvent selection critical for yield optimization (e.g., 60–80°C, reflux conditions) . Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in hydrazine derivatives) .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, NH signals at δ 8.0–9.5 ppm) .

- HPLC-MS : Validates purity and molecular weight (e.g., [M+H]⁺ peak at m/z 199.1 for the hydrochloride salt) .

Q. What environmental factors influence the stability of this compound, and how should storage be optimized?

- Methodological Answer : Stability is pH- and temperature-dependent. Aqueous solutions degrade rapidly at pH < 3 or > 9 due to hydrolysis. Solid-state storage requires desiccated conditions (-20°C, argon atmosphere) to prevent oxidation. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf-life .

Advanced Research Questions

Q. Which biological receptors are targeted by this compound derivatives, and what assays evaluate these interactions?

- Methodological Answer : Derivatives show affinity for:

- 5-HT7 receptors : Radioligand binding assays (³H-LSD or ³H-5-CT) using HEK-293 cells expressing human 5-HT7 receptors. Kᵢ values < 1 nM reported for analogs with lipophilic substituents (e.g., SCH₃, CH(CH₃)₂) .

- Sigma-2 receptors : Competitive displacement assays (³H-DTG) in rat liver membranes. EC₅₀ values correlate with apoptotic activity in cancer cell lines .

Q. How do structural modifications of the tetrahydronaphthalene-hydrazine core affect receptor affinity and functional activity?

- Methodological Answer : Systematic SAR studies reveal:

- Substituent effects : Electron-donating groups (e.g., -OCH₃) at the tetrahydronaphthalene 2-position enhance 5-HT7 agonism (EC₅₀ = 0.9–1.77 µM), while polar groups (e.g., -OH) shift activity to antagonism .

- Chain length optimization : Hexanamide spacers improve 5-HT7 selectivity over D2 receptors (>100-fold) compared to shorter alkyl chains .

Q. How can molecular docking resolve contradictions in reported biological activities across studies?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) using 5-HT7 receptor homology models (based on β₂-adrenergic receptor templates) explain divergent activities. For example, steric clashes with Thr²⁹⁰ in the orthosteric site reduce affinity for bulkier substituents .

Q. What computational approaches guide the design of derivatives with enhanced receptor selectivity?

- Methodological Answer :

- Pharmacophore modeling : Identifies critical H-bond donors (hydrazine NH) and aromatic features for sigma-2 binding .

- MD simulations : Predicts binding stability (RMSD < 2 Å over 100 ns) and residue-specific interactions (e.g., π-π stacking with Phe³⁴⁰ in 5-HT7) .

Data Gaps and Contradictions

Q. Are there discrepancies in reported toxicological data for this compound, and how should researchers address them?

- Methodological Answer : Existing toxicity studies focus on diphenylhydrazine analogs (e.g., hepatotoxicity in rodents via CYP450-mediated oxidation) but lack data on the tetrahydronaphthalene-hydrazine core . Researchers should conduct OECD-compliant assays (e.g., Ames test, micronucleus assay) and compare results with structurally related hydrazines to infer risks .

Q. How can conflicting SAR findings for 5-HT7 receptor activity be reconciled?

- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line differences, radioligand selection). Standardization using recombinant systems (e.g., 5-HT7-Gαs-coupled CHO cells) and functional assays (cAMP accumulation) improves reproducibility. Meta-analyses of Kᵢ vs. EC₅₀ data can distinguish binding affinity from efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.